1-(2-Nitrobenzyl)piperazine dihydrochloride
Overview
Description
“1-(2-Nitrobenzyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 827614-54-0 . It has a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Nitrobenzyl)piperazine dihydrochloride”, has seen recent advancements. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2-Nitrobenzyl)piperazine dihydrochloride” is represented by the formula C11H17Cl2N3O2 . The average mass is 294.178 Da and the monoisotopic mass is 293.069794 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Nitrobenzyl)piperazine dihydrochloride” include a molecular formula of C11H16ClN3O2 and a molecular weight of 257.72 .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
1-(2-Nitrobenzyl)piperazine dihydrochloride is utilized in the synthesis of pharmaceutical intermediates, such as 1-(2,3-dichlorophenyl)piperazine, through processes involving alkylation, acidulation, and reduction of nitro groups. These intermediates find applications in the production of drugs and other bioactive molecules (Z. Quan, 2006), (Li Ning-wei, 2006).
Macrocyclic Schiff-base Ligands
The reaction of 2-nitrobenzylchloride with piperazine leads to the synthesis of diamine, which is used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes. These complexes exhibit significant cytotoxic properties against certain cell lines, indicating their potential in the treatment of diseases such as glioblastoma. Additionally, they possess antibacterial properties, underscoring their utility in developing new therapeutic agents (H. Keypour et al., 2017).
Antimicrobial and Antifungal Agents
Piperazine derivatives synthesized from intermediates like 1-(2-Nitrobenzyl)piperazine dihydrochloride demonstrate significant antimicrobial and antifungal activities. These compounds are tested against various bacterial and fungal strains, providing insights into their potential applications in treating infectious diseases (Hemant Suryavanshi, M. Rathore, 2017).
Novel Antituberculosis Agents
Benzothiazinone derivatives, incorporating N-piperazine moiety synthesized from 1-(2-Nitrobenzyl)piperazine dihydrochloride, have shown excellent antitubercular activity with low cytotoxicity. These compounds offer a promising scaffold for developing new treatments for tuberculosis, highlighting the compound's importance in drug discovery (Lu Xiong et al., 2018).
Safety And Hazards
Future Directions
The future directions in the research and development of “1-(2-Nitrobenzyl)piperazine dihydrochloride” and similar compounds could involve further exploration of the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially increase the structural diversity of piperazine-containing drugs, which currently have substituents only at the nitrogen positions in about 80% of cases .
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCKVNAEWMHONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375054 | |
Record name | 1-(2-Nitrobenzyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)piperazine dihydrochloride | |
CAS RN |
827614-54-0 | |
Record name | 1-(2-Nitrobenzyl)piperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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